

Characterization of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(1H-Benzimidazol-2-yl)aniline

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Abstract

4-(1H-Benzimidazol-2-yl)aniline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules and functional materials.^[1] This technical guide provides a comprehensive overview of the characterization of **4-(1H-Benzimidazol-2-yl)aniline**, including its physicochemical properties, spectral data, and detailed experimental protocols for its synthesis and analysis.

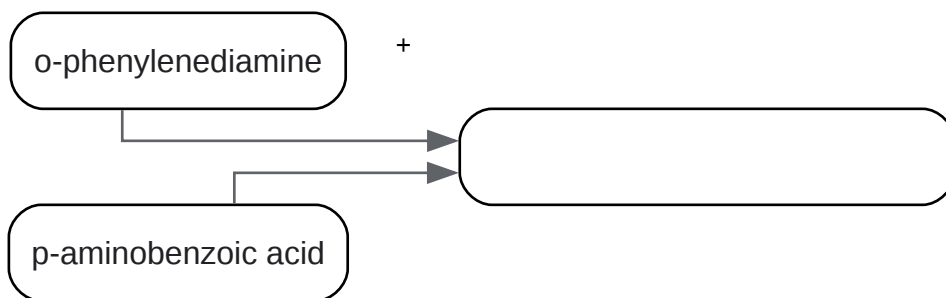
Physicochemical Properties

4-(1H-Benzimidazol-2-yl)aniline is a solid at room temperature with the molecular formula C₁₃H₁₁N₃ and a molecular weight of 209.25 g/mol.^{[2][3]} Its structural and physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C13H11N3	[2][3]
Molecular Weight	209.25 g/mol	[2][3]
Melting Point	235-237 °C	[4]
LogP	2.4271	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	3	[2]
Polar Surface Area	40.064 Å²	[2]

Synthesis

The synthesis of **4-(1H-Benzimidazol-2-yl)aniline** is commonly achieved through the condensation reaction of o-phenylenediamine and p-aminobenzoic acid.[1]



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Caption: Synthesis of **4-(1H-Benzimidazol-2-yl)aniline**.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of **4-(1H-Benzimidazol-2-yl)aniline**.

Materials:

- o-phenylenediamine

- p-aminobenzoic acid
- Polyphosphoric acid (PPA) or another suitable condensing agent
- Sodium bicarbonate solution
- Ethanol

Procedure:

- A mixture of o-phenylenediamine and p-aminobenzoic acid is heated in the presence of a condensing agent such as polyphosphoric acid.
- The reaction mixture is heated at an elevated temperature for several hours to facilitate the cyclization and formation of the benzimidazole ring.
- After completion of the reaction, the mixture is cooled to room temperature and neutralized with a sodium bicarbonate solution.
- The resulting precipitate is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure **4-(1H-Benzimidazol-2-yl)aniline**.

Spectral Characterization

The structure of **4-(1H-Benzimidazol-2-yl)aniline** is confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of **4-(1H-Benzimidazol-2-yl)aniline** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Reference
3430	N-H stretching (benzimidazole)	[4]
3350, 3217	N-H stretching (aminophenyl)	[4]
3061	C-H stretching (aromatic)	[4]
1629	C=N stretching	[4]
1605	C=C stretching (aromatic)	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
12.46	br. s	1H	NH (benzimidazole)	[4]
7.79	d	2H	H3', H5' (aminophenyl moiety)	[4]
7.46	m	2H	H4, H7 (benzimidazole moiety)	[4]
7.08	m	2H	H5, H6 (benzimidazole moiety)	[4]
6.63	d	2H	H2', H6' (aminophenyl moiety)	[4]
5.58	s	2H	NH ₂ (aminophenyl)	[4]

3.2.2. ¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment	Reference
152.68	C=N	[4]
151.59	C-NH ₂	[4]
135.78	Aromatic C	[4]
129.32	Aromatic C	[4]
123.50	Aromatic C	[4]
114.14	Aromatic C	[4]
113.05	Aromatic C	[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass of **4-(1H-Benzimidazol-2-yl)aniline** is 209.0953 g/mol .[3]

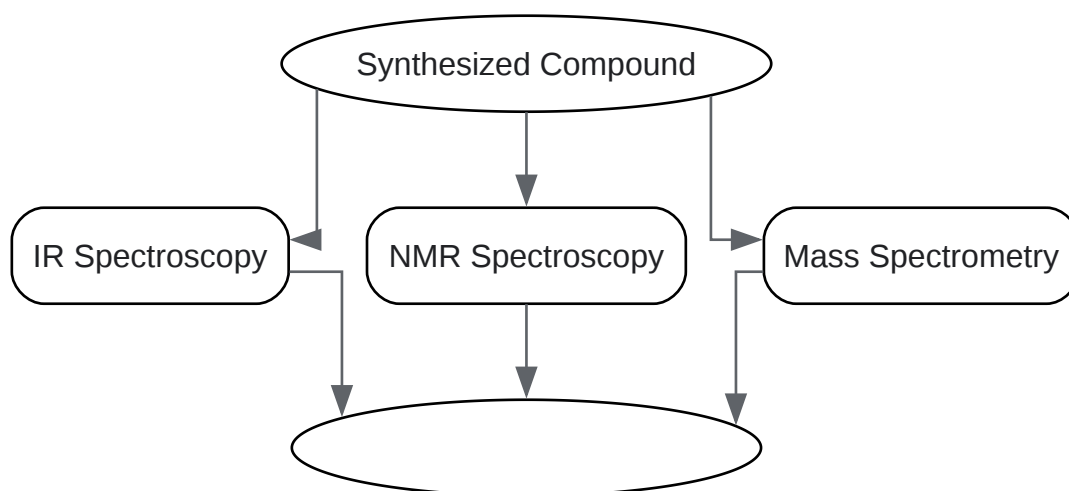
Experimental Protocol: Spectral Analysis

Instrumentation:

- FTIR Spectrometer
- NMR Spectrometer (e.g., 500 MHz)
- Mass Spectrometer

Procedure:

- IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
- NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded at room temperature.
- Mass Spectrometry: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion and fragment ions is determined.



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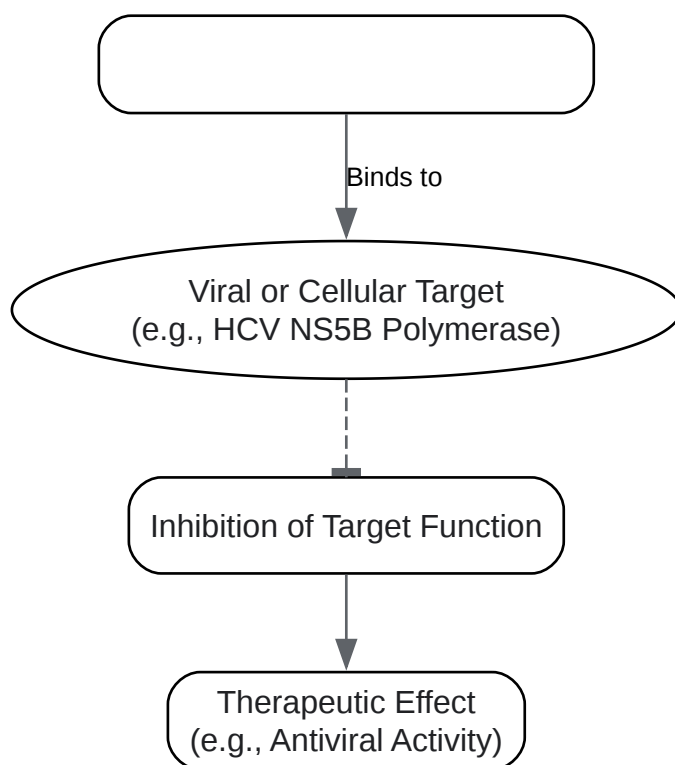
Caption: Workflow for spectral characterization.

Crystallography

The crystal structure of metal complexes of **4-(1H-Benzimidazol-2-yl)aniline** has been studied. For instance, a zinc(II) complex, $[\text{ZnCl}_2(\text{C}_{13}\text{H}_{11}\text{N}_3)] \cdot \text{C}_3\text{H}_7\text{NO}$, has been reported to crystallize in the monoclinic space group $\text{P}2_1/\text{n}$.^[5] In this complex, the benzimidazole and aniline moieties are not coplanar, with a dihedral angle of $18.24(8)^\circ$.^[5] The zinc ion is coordinated in a distorted tetrahedral geometry by one nitrogen atom from the imidazole ring, one nitrogen from the aniline group, and two chloride ligands.^[5]

Biological Significance and Applications

4-(1H-Benzimidazol-2-yl)aniline is a key building block in the development of new therapeutic agents. Its derivatives have been investigated for various biological activities, including as potential anti-HCV agents.^{[4][6]} The benzimidazole scaffold is a known pharmacophore that can interact with various enzymes and proteins.^[1]



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Caption: Potential mechanism of action for derivatives.

Conclusion

This technical guide has provided a detailed characterization of **4-(1H-Benzimidazol-2-yl)aniline**. The comprehensive data on its physicochemical properties, synthesis, and spectral analysis serve as a valuable resource for researchers in drug discovery and materials science. The established protocols and compiled data will facilitate the further exploration and utilization of this important chemical entity.

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